2-(6-Methoxy-4-oxo-1,4-dihydroquinolin-1-yl)acetonitrile
Description
2-(6-Methoxy-4-oxo-1,4-dihydroquinolin-1-yl)acetonitrile is a quinoline derivative featuring a methoxy group at position 6, a ketone at position 4, and an acetonitrile substituent at position 1. The quinoline core provides a planar aromatic system, while the substituents modulate electronic and steric properties. Synthesis typically involves cyclization reactions or nucleophilic substitutions, with characterization via NMR, IR, and TLC to confirm purity and structure .
Properties
IUPAC Name |
2-(6-methoxy-4-oxoquinolin-1-yl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-16-9-2-3-11-10(8-9)12(15)4-6-14(11)7-5-13/h2-4,6,8H,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUPSSRZISQXGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=CC2=O)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Methoxy-4-oxo-1,4-dihydroquinolin-1-yl)acetonitrile typically involves the condensation of 6-methoxy-4-oxo-1,4-dihydroquinoline with acetonitrile under specific reaction conditions. The process may include the use of catalysts and solvents to facilitate the reaction and improve yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include steps such as purification, crystallization, and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(6-Methoxy-4-oxo-1,4-dihydroquinolin-1-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products: The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological activities .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of quinoline compounds, including 2-(6-Methoxy-4-oxo-1,4-dihydroquinolin-1-yl)acetonitrile, exhibit strong antibacterial properties, particularly against Gram-positive bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE). This makes them candidates for developing new antibiotics that can overcome resistance mechanisms seen in conventional treatments .
Anticancer Potential
Quinoline derivatives have been extensively studied for their anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. Studies have highlighted its ability to disrupt cancer cell metabolism and promote programmed cell death, suggesting its potential as a therapeutic agent in oncology .
Fluorescent Probes
Recent studies have explored the use of this compound as a fluorescent probe. Its structural characteristics allow it to exhibit fluorescence under specific conditions, making it useful in biochemical assays and imaging applications. This property is particularly valuable in cellular biology for tracking cellular processes and interactions .
Synthesis of Novel Compounds
The compound serves as a starting material for synthesizing various novel heterocyclic compounds. Its reactivity allows for the formation of complex structures that can be further modified to enhance biological activity or introduce new functionalities. This aspect has been leveraged in the design of new drugs with improved efficacy and safety profiles .
Case Study 1: Antimicrobial Efficacy
A study published by researchers focused on synthesizing derivatives of this compound to evaluate their antimicrobial activity against resistant strains of bacteria. The results indicated that certain modifications to the compound's structure significantly enhanced its antibacterial properties, paving the way for new antibiotic formulations .
Case Study 2: Anticancer Activity
In another investigation, the anticancer effects of the compound were assessed using various cancer cell lines. The study demonstrated that the compound inhibited cell growth effectively at low concentrations and induced apoptosis through a caspase-dependent pathway. These findings support further development into clinical applications for cancer treatment .
Data Summary Table
Mechanism of Action
The mechanism of action of 2-(6-Methoxy-4-oxo-1,4-dihydroquinolin-1-yl)acetonitrile involves its interaction with specific molecular targets. It may inhibit enzymes or interfere with cellular pathways, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The target compound shares functional groups with other heterocyclic acetonitrile derivatives but differs in core structure. Key analogs include:
- Core Heterocycle: The quinoline core (target compound) is more rigid and planar than coumarin derivatives (e.g., ), which exhibit non-planarity due to substituent effects .
Electronic Properties
Density Functional Theory (DFT) studies, as applied to coumarin analogs (), reveal that HOMO-LUMO distributions are localized on the heterocyclic core. For the target quinoline derivative:
- HOMO: Likely delocalized across the quinoline ring and nitrile group, similar to coumarin analogs but with higher energy due to electron-donating methoxy.
- LUMO : Concentrated on the electron-deficient 4-oxo group and nitrile, facilitating electrophilic interactions.
- HOMO-LUMO Gap : Expected to be narrower than coumarin derivatives (e.g., 3.8 eV in ), enhancing reactivity .
Analytical Techniques
Biological Activity
2-(6-Methoxy-4-oxo-1,4-dihydroquinolin-1-yl)acetonitrile is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its biological activity, including anti-proliferative effects, mechanisms of action, and implications for therapeutic applications.
Chemical Structure
The compound features a quinoline core, which is known for its diverse biological properties. Its structure can be represented as follows:
Biological Activity Overview
Research has indicated that compounds with similar structures exhibit significant anti-cancer and neuroprotective properties. The specific activities of this compound have been evaluated in various studies.
Anti-Proliferative Activity
In studies involving cancer cell lines, compounds related to this compound have shown promising anti-proliferative effects. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 1.2 ± 0.2 | Induction of apoptosis via caspase activation |
| Panc-1 | 1.4 ± 0.2 | Cell cycle arrest at G2/M phase |
These results suggest that the compound may induce apoptosis and inhibit cell cycle progression in cancer cells .
The mechanisms underlying the biological activity of this compound include:
1. Apoptosis Induction
Studies have demonstrated that treatment with this compound leads to increased expression of pro-apoptotic markers such as BAX and decreased levels of anti-apoptotic proteins like Bcl-2. This shift promotes apoptosis in targeted cells .
2. Cell Cycle Arrest
Research has shown that the compound can cause cell cycle arrest at the G2/M phase, which is crucial for preventing the proliferation of cancer cells. This is supported by findings from cell cycle analysis using flow cytometry .
Neuroprotective Effects
In addition to its anti-cancer properties, there is emerging evidence suggesting that compounds with similar structures may also provide neuroprotective benefits. For example:
| Activity | Outcome |
|---|---|
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
| Neuroprotection in models | Improved cognitive function in AD models |
These findings indicate potential applications in treating neurodegenerative diseases such as Alzheimer's disease .
Case Studies
Several case studies have explored the efficacy of quinoline derivatives in clinical or preclinical settings:
Case Study 1: Cancer Treatment
A study on a derivative showed significant tumor reduction in xenograft models when administered at specific dosages, highlighting the therapeutic potential of quinoline-based compounds.
Case Study 2: Neuroprotection
In a mouse model of Alzheimer's disease, administration of a related compound resulted in improved memory retention and reduced amyloid plaque formation, suggesting a protective role against neurodegeneration.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(6-Methoxy-4-oxo-1,4-dihydroquinolin-1-yl)acetonitrile, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves nucleophilic substitution or cyclization reactions. For example, acetonitrile is frequently used as a solvent due to its polarity and ability to stabilize intermediates. Heating to 80–82°C in acetonitrile with catalytic acids (e.g., methanesulfonic acid) has been shown to promote efficient cyclization in related quinoline derivatives . Key factors include solvent choice, temperature control, and acid catalysis. Yield optimization often requires iterative adjustments to stoichiometry and reaction time.
Q. Which analytical techniques are prioritized for structural elucidation of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural determination. For example, a related compound, 2-(4-Methoxy-1H-indol-3-yl)acetonitrile, was resolved using SHELX software with an R factor of 0.088, highlighting the importance of high-resolution data and refinement protocols . Complementary techniques like - and -NMR in deuterated acetonitrile can validate functional groups, though solvent-induced shifts must be accounted for .
Advanced Research Questions
Q. How can researchers address discrepancies between computational predictions and experimental spectroscopic data for electronic properties?
- Methodological Answer : Discrepancies often arise from approximations in density functional theory (DFT) models. Cross-validation using multiple experimental methods is critical. For instance, UV-Vis spectroscopy can validate HOMO-LUMO gaps, while X-ray photoelectron spectroscopy (XPS) provides empirical electron density profiles. Computational models should incorporate solvent effects (e.g., acetonitrile’s dielectric constant) and relativistic corrections for heavy atoms if present .
Q. What strategies minimize by-product formation during the synthesis of this compound?
- Methodological Answer : By-products often result from competing reaction pathways. Kinetic control via temperature modulation (e.g., maintaining 80–82°C) and precise reagent addition rates can suppress side reactions. Catalytic systems, such as acetic acid-methanesulfonic acid mixtures in acetonitrile, improve selectivity for the desired quinoline backbone . Post-reaction purification via column chromatography with gradients optimized for nitrile-containing compounds is recommended.
Q. How should inconsistencies in NMR data interpretation be resolved, particularly for tautomeric or conformational isomers?
- Methodological Answer : Dynamic NMR experiments at variable temperatures (e.g., 25–60°C) can identify tautomeric equilibria. For example, -NMR in acetonitrile-d at 400 MHz resolves splitting patterns caused by slow exchange rates . Additionally, 2D techniques (COSY, NOESY) clarify through-space interactions, while deuterium exchange experiments differentiate labile protons.
Q. What crystallographic challenges arise when resolving this compound, and how can they be mitigated?
- Methodological Answer : Challenges include crystal twinning or weak diffraction due to flexible substituents. High-quality crystals can be grown via slow evaporation in acetonitrile/water mixtures. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts. SHELXL refinement with restraints on anisotropic displacement parameters improves model accuracy, particularly for the methoxy and acetonitrile moieties .
Q. How does solvent polarity impact the compound’s stability and reactivity in catalytic systems?
- Methodological Answer : Acetonitrile’s high polarity stabilizes charged intermediates, enhancing reaction rates in SNAr or cyclization reactions. However, protic solvents may protonate the nitrile group, altering reactivity. Solvent screening (e.g., DMSO vs. acetonitrile) paired with in situ FT-IR monitoring can identify optimal conditions. Dielectric constant calculations (ε ≈ 37.5 for acetonitrile) guide predictions of solvation effects .
Data Contradiction & Validation
Q. How can researchers reconcile conflicting HPLC purity assessments with spectroscopic data?
- Methodological Answer : Contradictions may stem from co-eluting impurities or detector limitations. Orthogonal methods like LC-MS (using acetonitrile/water mobile phases) confirm molecular weight, while -NMR (if applicable) detects halogenated by-products. Spiking experiments with synthetic standards can identify unresolved peaks .
Q. What protocols ensure reproducibility in kinetic studies of this compound’s degradation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
